molecular formula C18H27BrN2O2 B12441230 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine CAS No. 887584-56-7

1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine

Cat. No.: B12441230
CAS No.: 887584-56-7
M. Wt: 383.3 g/mol
InChI Key: HIYHTVMFEBBJAI-UHFFFAOYSA-N
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Description

1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromophenyl group, and an ethylamino substituent on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of Piperidine: The piperidine ring is protected with a Boc group to prevent unwanted reactions during subsequent steps.

    Bromination: The phenyl ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Ethylation: The brominated phenyl ring is then reacted with an ethylamine derivative to introduce the ethylamino group.

    Coupling: The protected piperidine is coupled with the brominated phenyl-ethylamine derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethylamino group.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while deprotection yields the free amine form of the compound.

Scientific Research Applications

1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the bromophenyl and ethylamino groups allows for specific interactions with these targets, leading to modulation of their activity. The Boc group can be removed to expose the free amine, which can further interact with biological molecules.

Comparison with Similar Compounds

1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine can be compared with other similar compounds, such as:

    1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine: Similar structure but with the bromine atom at the para position.

    1-Boc-3-[2-(3-chloro-phenyl)-ethylamino]-piperidine: Similar structure but with a chlorine atom instead of bromine.

    1-Boc-3-[2-(3-methyl-phenyl)-ethylamino]-piperidine: Similar structure but with a methyl group instead of bromine.

These compounds share similar synthetic routes and chemical properties but may exhibit different reactivity and biological activity due to the nature and position of the substituents on the phenyl ring.

Properties

CAS No.

887584-56-7

Molecular Formula

C18H27BrN2O2

Molecular Weight

383.3 g/mol

IUPAC Name

tert-butyl 3-[2-(3-bromophenyl)ethylamino]piperidine-1-carboxylate

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-11-5-8-16(13-21)20-10-9-14-6-4-7-15(19)12-14/h4,6-7,12,16,20H,5,8-11,13H2,1-3H3

InChI Key

HIYHTVMFEBBJAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCCC2=CC(=CC=C2)Br

Origin of Product

United States

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